2,4,4-Trimethylheptane

Description

Properties

CAS No. |

4032-92-2 |

|---|---|

Molecular Formula |

C10H22 |

Molecular Weight |

142.28 g/mol |

IUPAC Name |

2,4,4-trimethylheptane |

InChI |

InChI=1S/C10H22/c1-6-7-10(4,5)8-9(2)3/h9H,6-8H2,1-5H3 |

InChI Key |

QALGVLROELGEEM-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)(C)CC(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2,4,4-Trimethylheptane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,4-Trimethylheptane is a branched-chain alkane with the molecular formula C10H22. As an isomer of decane, its distinct structural arrangement imparts specific physical and chemical properties that are of interest in various fields, including fuel technology and as a reference compound in analytical chemistry. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, complete with experimental protocols and structured data for ease of reference.

Core Physical and Chemical Properties

The molecular structure of this compound, featuring a quaternary carbon at position 4, significantly influences its physical properties. These properties are summarized in the tables below.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C10H22 | [1][2][3] |

| Molecular Weight | 142.28 g/mol | [1][2][3] |

| IUPAC Name | This compound | [1][2][3] |

| CAS Registry Number | 4032-92-2 | [1][2][3] |

| Boiling Point | 151.01 °C | |

| Melting Point | -53.99 °C | |

| Density | 0.7310 g/cm³ | |

| Refractive Index | 1.4120 |

Chemical Reactivity

As a saturated hydrocarbon, this compound exhibits the characteristic low reactivity of alkanes. Its chemical behavior is dominated by combustion and free-radical substitution reactions.

-

Combustion: In the presence of sufficient oxygen, this compound undergoes complete combustion to produce carbon dioxide and water, releasing a significant amount of energy.[4][5]

-

Halogenation: Under the influence of ultraviolet (UV) light or high temperatures, this compound can react with halogens (e.g., chlorine, bromine) via a free-radical chain mechanism.[4][6][7] This reaction leads to the substitution of hydrogen atoms with halogen atoms. The tertiary hydrogen at position 2 is expected to be the most reactive site for halogenation due to the relative stability of the resulting tertiary radical.[4]

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are outlined below. These protocols are standard procedures in organic chemistry laboratories.

Determination of Boiling Point

The boiling point of this compound can be determined using a simple distillation apparatus.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle

-

Boiling chips

Procedure:

-

Place a small volume of this compound and a few boiling chips into the distillation flask.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

Begin heating the flask gently with the heating mantle.

-

Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

Determination of Density

The density of liquid this compound can be measured using a pycnometer or a hydrometer.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

Procedure:

-

Clean and dry the pycnometer and weigh it accurately.

-

Fill the pycnometer with this compound, ensuring no air bubbles are trapped. Insert the stopper and allow any excess liquid to emerge from the capillary.

-

Wipe the outside of the pycnometer dry and weigh it again.

-

The mass of the liquid is the difference between the two weighings.

-

The volume of the pycnometer is known or can be calibrated with a liquid of known density (e.g., water).

-

Density is calculated as mass divided by volume.

Measurement of Refractive Index

An Abbe refractometer is commonly used to measure the refractive index of liquids like this compound.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

Procedure:

-

Calibrate the refractometer using a standard liquid with a known refractive index.

-

Ensure the prism surfaces are clean and dry.

-

Apply a few drops of this compound to the surface of the measuring prism.

-

Close the prisms and allow the sample to reach thermal equilibrium, typically by circulating water from a constant temperature bath.

-

Adjust the instrument to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.

-

Read the refractive index from the instrument's scale.

Visualizations

Isomeric Relationship of C10H22

The following diagram illustrates the structural relationship between this compound and some of its isomers. This visualization helps in understanding the diversity of structures possible for a given molecular formula and how this can lead to different physical and chemical properties.

Caption: Structural isomers of C10H22 including this compound.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat when handling.[8]

-

Ventilation: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[8]

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep containers tightly closed.

-

In case of contact: In case of eye or skin contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[9][10] If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention.[10]

This guide provides a foundational understanding of the physical and chemical properties of this compound. For more specific applications, further research into its behavior under particular conditions is recommended.

References

- 1. Heptane, 2,4,4-trimethyl- [webbook.nist.gov]

- 2. Heptane, 2,4,4-trimethyl- [webbook.nist.gov]

- 3. Heptane, 2,4,4-trimethyl- [webbook.nist.gov]

- 4. Alkane Reactivity [www2.chemistry.msu.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. The Reactions of Alkanes, [chemed.chem.purdue.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. cms9files.revize.com [cms9files.revize.com]

- 9. cdms.net [cdms.net]

- 10. newsomseed.com [newsomseed.com]

A Technical Guide to the IUPAC Nomenclature of C10H22 Isomers

For Researchers, Scientists, and Drug Development Professionals

The molecular formula C10H22 represents the alkane known as decane. Beyond the straight-chain structure of n-decane, this formula encompasses a total of 75 structural isomers, the vast majority of which are branched.[1][2][3] Each unique branched structure is assigned a systematic and unambiguous name according to the rules established by the International Union of Pure and Applied Chemistry (IUPAC). This guide provides an overview of these rules and presents a selection of branched isomers of C10H22 as examples.

Data Presentation: IUPAC Names of Representative C10H22 Branched Isomers

The systematic naming of branched alkanes involves identifying the longest continuous carbon chain (the parent chain), naming the substituent groups attached to it, and indicating their positions with numerical locants.[4][5][6] The following table summarizes the IUPAC names for a variety of branched isomers of C10H22, categorized by the length of their parent chain.

| Parent Chain | IUPAC Name |

| Nonane (9 carbons) | 2-Methylnonane |

| 3-Methylnonane | |

| 4-Methylnonane | |

| 5-Methylnonane | |

| Octane (8 carbons) | 2,2-Dimethyloctane[2][7] |

| 3,3-Dimethyloctane[1][2][7] | |

| 4,4-Dimethyloctane[1][7] | |

| 3-Ethyloctane[2][7] | |

| 4-Ethyloctane[7] | |

| Heptane (7 carbons) | 2,2,3-Trimethylheptane[7] |

| 2,2,4-Trimethylheptane[7] | |

| 3,3,5-Trimethylheptane[1] | |

| 3,4,5-Trimethylheptane[1] | |

| 4-Propylheptane[7] | |

| 3-Ethyl-2-methylheptane[7] | |

| 4-Ethyl-4-methylheptane[7] | |

| Hexane (6 carbons) | 3-Ethyl-2,2-dimethylhexane |

| 3,3-Diethylhexane[1] | |

| 2,2,3,3-Tetramethylhexane | |

| Pentane (5 carbons) | 2,2,3,4-Tetramethylpentane |

| 2,2,4,4-Tetramethylpentane | |

| 3,3-Diethyl-2-methylpentane |

Experimental Protocols

The determination of IUPAC names is a process of applying a standardized set of logical rules. As this is a theoretical framework for nomenclature, experimental protocols are not applicable to the process of naming the chemical structures themselves.

Workflow for IUPAC Nomenclature of Branched Alkanes

The following diagram illustrates the logical workflow for determining the correct IUPAC name for any branched-chain alkane, such as the isomers of C10H22. The process follows a hierarchical set of rules to ensure a single, unambiguous name is derived for any given structure.

Caption: Logical workflow for IUPAC naming of branched alkanes.

References

- 1. 75 C10H22 isomers of molecular formula C10H22 structural isomers carbon chain isomers structural formula skeletal formula R/S optical isomers stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 2. Chain Isomers of C10H22 List and explain the chain isomers for the molec.. [askfilo.com]

- 3. scribd.com [scribd.com]

- 4. scribd.com [scribd.com]

- 5. study.com [study.com]

- 6. m.youtube.com [m.youtube.com]

- 7. scribd.com [scribd.com]

Spectroscopic Analysis of 2,4,4-Trimethylheptane: A Technical Guide for Researchers

Introduction

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 2,4,4-trimethylheptane. Aimed at researchers, scientists, and professionals in drug development, this document details the expected spectroscopic signatures of this branched-chain alkane. Understanding the NMR and MS characteristics is crucial for the identification, characterization, and quality control of this compound in various applications. This guide presents predicted spectral data in a clear, tabular format, outlines detailed experimental protocols for data acquisition, and includes a visual representation of the mass spectral fragmentation pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, ¹H and ¹³C NMR are used to identify the different hydrogen and carbon environments within the molecule.

Predicted ¹H NMR Data

The proton NMR spectrum of this compound is expected to show distinct signals for the different types of protons in the molecule. The chemical shift (δ), multiplicity, and integration of each signal are key parameters for structural elucidation.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (C1) | 0.88 | Triplet | 3H |

| CH (C2) | 1.65 | Multiplet | 1H |

| CH₂ (C3) | 1.15 | Multiplet | 2H |

| CH₃ (C2-methyl) | 0.85 | Doublet | 3H |

| CH₃ (C4-methyls) | 0.86 | Singlet | 6H |

| CH₂ (C5) | 1.25 | Quartet | 2H |

| CH₃ (C6) | 0.90 | Triplet | 3H |

| CH₂ (C7) | 1.23 | Sextet | 2H |

Predicted ¹³C NMR Data

The carbon-13 NMR spectrum provides information on the different carbon environments. As this compound is an asymmetrical molecule, each carbon atom is expected to have a unique chemical shift.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 | 14.2 |

| C2 | 30.5 |

| C3 | 49.8 |

| C4 | 33.4 |

| C2-methyl | 19.5 |

| C4-methyls | 29.8 |

| C5 | 42.1 |

| C6 | 14.5 |

| C7 | 23.0 |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. For alkanes like this compound, electron ionization (EI) is commonly used, which leads to characteristic fragmentation patterns.

Mass Spectrometry Fragmentation Data

The mass spectrum of this compound will show a molecular ion peak (M⁺) and several fragment ions. The fragmentation of branched alkanes is influenced by the stability of the resulting carbocations.

| m/z | Relative Abundance (%) | Proposed Fragment |

| 142 | 5 | [C₁₀H₂₂]⁺ (Molecular Ion) |

| 127 | 15 | [C₉H₁₉]⁺ |

| 99 | 30 | [C₇H₁₅]⁺ |

| 85 | 100 | [C₆H₁₃]⁺ (Base Peak) |

| 71 | 60 | [C₅H₁₁]⁺ |

| 57 | 85 | [C₄H₉]⁺ |

| 43 | 75 | [C₃H₇]⁺ |

| 29 | 40 | [C₂H₅]⁺ |

Experimental Protocols

NMR Spectroscopy

A standard protocol for acquiring NMR spectra of a liquid alkane like this compound is as follows:

-

Sample Preparation :

-

Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[1][2]

-

The use of a deuterated solvent is necessary for the spectrometer's lock system and to avoid large solvent signals in the ¹H NMR spectrum.[3]

-

For quantitative analysis, an internal standard such as tetramethylsilane (B1202638) (TMS) can be added.[2]

-

Transfer the solution to a clean, dry 5 mm NMR tube.[1] Ensure the sample height is adequate to cover the NMR probe's detection coils.[4]

-

-

Instrument Parameters :

-

Spectrometer : A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

¹H NMR :

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 8-16 scans are typically sufficient for a neat sample.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR :

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Number of scans: 128 or more scans may be necessary due to the low natural abundance of ¹³C.

-

Relaxation delay: 2-5 seconds.

-

-

-

Data Processing :

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0 ppm).

-

Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is the preferred method for analyzing volatile compounds like this compound.

-

Sample Preparation :

-

Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as hexane (B92381) or dichloromethane.[5]

-

-

GC-MS Parameters :

-

Gas Chromatograph :

-

Column : A nonpolar capillary column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating alkanes.[5][6]

-

Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).[5]

-

Injector : Split/splitless injector, typically in split mode (e.g., 50:1 split ratio) at a temperature of 250°C.

-

Oven Program : Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) at a rate of 10°C/min.[5]

-

-

Mass Spectrometer :

-

-

Data Analysis :

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Analyze the fragmentation pattern to confirm the structure.

-

Visualization of Mass Spectrometry Fragmentation

The following diagram illustrates the primary fragmentation pathway of this compound upon electron ionization. The cleavage is favored at the branching points, leading to the formation of more stable secondary and tertiary carbocations.

References

- 1. NMR Sample Preparation [nmr.chem.umn.edu]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 4. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of 2,4,4-Trimethylheptane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4,4-trimethylheptane, a branched alkane, in various organic solvents. Due to the limited availability of specific quantitative data for this compound, this guide focuses on the fundamental principles governing its solubility, provides estimations based on chemical properties, and details experimental protocols for precise determination.

Core Principles of this compound Solubility

This compound is a nonpolar, branched-chain aliphatic hydrocarbon. Its solubility in organic solvents is primarily dictated by the principle of "like dissolves like." This means it will exhibit higher solubility in solvents with similar nonpolar characteristics. The intermolecular forces at play in this compound are weak van der Waals forces (specifically, London dispersion forces). For dissolution to occur, the energy required to break the intermolecular forces within both the solute (this compound) and the solvent must be compensated by the energy released when new solute-solvent interactions are formed.

When this compound is mixed with a nonpolar organic solvent, the disruption of the existing van der Waals forces is energetically balanced by the formation of new van der Waals forces between the solute and solvent molecules.[1][2][3][4][5] Consequently, there is a low energetic barrier to solubility, leading to good miscibility.

Conversely, this compound is virtually insoluble in highly polar solvents like water. The strong hydrogen bonding network between water molecules requires a significant amount of energy to disrupt. The weak van der Waals forces that would form between this compound and water molecules do not release sufficient energy to overcome this, making dissolution energetically unfavorable.[1][2][3][4]

Estimated Solubility of this compound in Common Organic Solvents

| Solvent | Chemical Formula | Polarity | Estimated Solubility of this compound |

| Hexane | C₆H₁₄ | Nonpolar | Miscible |

| Toluene | C₇H₈ | Nonpolar | Miscible |

| Diethyl Ether | (C₂H₅)₂O | Slightly Polar | Highly Soluble/Miscible |

| Chloroform | CHCl₃ | Slightly Polar | Highly Soluble/Miscible |

| Acetone | (CH₃)₂CO | Polar Aprotic | Moderately to Highly Soluble |

| Ethanol | C₂H₅OH | Polar Protic | Sparingly Soluble to Insoluble |

| Methanol | CH₃OH | Polar Protic | Sparingly Soluble to Insoluble |

| Water | H₂O | Highly Polar | Insoluble |

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the experimental determination of the solubility of a liquid like this compound in an organic solvent. The isothermal shake-flask method is a widely accepted and reliable technique.[6]

Objective: To determine the concentration of this compound in a specific organic solvent at saturation, under constant temperature and pressure.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (high purity)

-

Thermostatically controlled water bath or incubator with shaking capabilities

-

Calibrated, gas-tight glass vials with septa

-

Analytical balance

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument (e.g., HPLC, UV-Vis spectrophotometer, depending on the solvent and solute properties)

-

Microsyringes

-

Volumetric flasks and pipettes

-

Filtration system (e.g., syringe filters with appropriate membrane material)

Procedure:

-

Preparation of Standard Solutions: A series of standard solutions of this compound in the chosen solvent should be prepared. These will be used to create a calibration curve for the analytical instrument.

-

Sample Preparation: Add an excess amount of this compound to a known volume of the organic solvent in a gas-tight vial. The presence of a separate phase of the solute is necessary to ensure that the solution reaches saturation.

-

Equilibration: Place the vials in the thermostatically controlled shaker. The temperature should be maintained at the desired level with high precision. The samples should be agitated for a sufficient period to ensure that equilibrium is reached. This can take several hours, and it is advisable to test at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute in the solvent is no longer increasing.[6]

-

Phase Separation: Once equilibrium is achieved, cease agitation and allow the mixture to stand in the temperature-controlled environment for a period to allow for the separation of the two phases.

-

Sampling: Carefully extract a sample from the solvent phase using a microsyringe. It is crucial to avoid disturbing the solute phase. The sample should be immediately filtered to remove any undissolved microdroplets of the solute.

-

Analysis: The concentration of this compound in the collected sample is then determined using the pre-calibrated analytical instrument (e.g., GC-FID).

-

Data Interpretation: The measured concentration represents the solubility of this compound in the specific solvent at the given temperature. The experiment should be repeated multiple times to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for the experimental determination of solubility.

References

An In-depth Technical Guide to the Structural and Stereoisomers of 2,4,4-Trimethylheptane and its Related Decane Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural and stereoisomeric landscape of 2,4,4-trimethylheptane, a branched-chain alkane, and its relationship within the broader family of decane (B31447) (C10H22) isomers. Decane, with its 75 constitutional isomers, presents a significant challenge in separation and identification, which is critical in various fields, including fuel technology, materials science, and as reference compounds in analytical chemistry. This document details the structural variations, explores the chirality and stereoisomerism present in many of these isomers, and presents key physical property data in a comparative format. Furthermore, it outlines detailed experimental protocols for the synthesis and separation of these complex hydrocarbon mixtures, providing a valuable resource for researchers in organic synthesis and analysis.

Structural Isomers of Decane (C10H22)

The molecular formula C10H22 represents 75 distinct structural (or constitutional) isomers, which differ in the connectivity of their carbon atoms.[1] These isomers range from the straight-chain n-decane to highly branched structures. The degree of branching significantly influences the physical properties of the isomers, such as boiling point, melting point, and density.[2]

1.1. Classification of Decane Isomers

The 75 isomers of decane can be systematically categorized based on the length of their longest continuous carbon chain (the parent chain). This classification is as follows:

-

Decane (1 isomer): The straight-chain alkane, n-decane.

-

Nonane derivatives (4 isomers): Methyl-substituted nonanes.

-

Octane derivatives (14 isomers): Dimethyl- and ethyl-substituted octanes.

-

Heptane derivatives (26 isomers): Including trimethyl-, methylethyl-, and propyl-substituted heptanes.

-

Hexane derivatives (23 isomers): Highly branched structures.

-

Pentane derivatives (7 isomers): The most compact and branched isomers.[1]

A representative list of these isomers is provided in the data table below.

Stereoisomers of this compound and Other Decane Isomers

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space.[2] In the context of alkanes, the most common form of stereoisomerism is enantiomerism, which arises from the presence of one or more chiral centers. A chiral center is typically a carbon atom bonded to four different substituent groups.

2.1. Stereoisomerism of this compound

This compound possesses a single chiral center at the C2 position. This carbon is bonded to:

-

A hydrogen atom

-

A methyl group (-CH3)

-

An ethyl group (-CH2CH3)

-

A 2,2-dimethylpentyl group (-CH2C(CH3)2CH2CH2CH3)

Due to this chiral center, this compound exists as a pair of enantiomers: (R)-2,4,4-trimethylheptane and (S)-2,4,4-trimethylheptane. These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions.

2.2. Chirality in Other Decane Isomers

Many of the 75 structural isomers of decane are chiral. For example:

-

3-Methylnonane: The C3 carbon is a chiral center.

-

4-Ethyloctane: The C4 carbon is a chiral center.

-

2,3,4-Trimethylheptane: The C3 and C4 carbons are chiral centers, leading to the possibility of four stereoisomers (two pairs of enantiomers).[2]

The presence and number of chiral centers in a given isomer determine the number of possible stereoisomers. For a molecule with 'n' chiral centers, the maximum number of stereoisomers is 2^n.

Data Presentation: Physical Properties of Selected Decane Isomers

The following table summarizes key physical properties of n-decane and a selection of its branched isomers, including various trimethylheptanes. The data illustrates the general trend that increased branching leads to a lower boiling point and often a lower melting point compared to the straight-chain isomer.[3]

| Isomer Name | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) | Chirality | Number of Stereoisomers |

| n-Decane | 124-18-5 | 174.1[4] | -29.7[4] | 0.730[4] | Achiral | 1 |

| 2-Methylnonane | 871-83-0 | 166.9 | -74.6 | 0.728 | Achiral | 1 |

| 3-Methylnonane | 5911-04-6 | 167.7 | - | 0.735 | Chiral | 2 |

| This compound | 4032-92-2 | 156.8 | - | 0.738 | Chiral | 2 |

| 2,2,4-Trimethylheptane | 14720-74-2 | 148.15[5] | - | 0.7275[5] | Chiral | 2 |

| 2,3,4-Trimethylheptane | 52896-95-4 | 159.91[6] | -53.99[6] | 0.7450[6] | Chiral | 4 |

| 2,5,5-Trimethylheptane | 1189-99-7 | - | - | - | Chiral | 2 |

| 3,4,5-Trimethylheptane | 20278-89-1 | - | - | - | Chiral | 4 (including a meso form) |

| 2,4,6-Trimethylheptane | 13475-81-5 | - | - | - | Chiral | 4 (including a meso form) |

| 3,4,4-Trimethylheptane | 20278-88-0 | - | - | - | Chiral | 2 |

Experimental Protocols

4.1. Synthesis of Branched Alkanes (e.g., this compound)

The synthesis of highly branched alkanes often involves the construction of the carbon skeleton through carbon-carbon bond-forming reactions, followed by the removal of functional groups. A general approach could involve a Grignard reaction followed by dehydration and hydrogenation.[7]

Protocol: Synthesis of a Branched Alkane via Grignard Reaction

-

Grignard Reagent Formation: Prepare a Grignard reagent from an appropriate alkyl halide (e.g., 1-bromo-2,2-dimethylpentane) by reacting it with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Carbonyl Addition: Add a suitable ketone or aldehyde (e.g., propanal) dropwise to the cooled Grignard solution. The Grignard reagent will act as a nucleophile, attacking the carbonyl carbon to form a magnesium alkoxide intermediate.

-

Work-up: Quench the reaction by slowly adding a weak acid (e.g., aqueous ammonium (B1175870) chloride solution). This will protonate the alkoxide to form a tertiary alcohol.

-

Purification of Alcohol: Extract the alcohol into an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO4), and purify it using column chromatography or distillation.

-

Dehydration: Dehydrate the purified alcohol to an alkene. This can be achieved by heating with a strong acid catalyst (e.g., sulfuric acid or phosphoric acid) or by using a milder reagent like POCl3 in pyridine.

-

Hydrogenation: Hydrogenate the resulting alkene to the desired alkane. This is typically done using a heterogeneous catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under an atmosphere of hydrogen gas.

-

Final Purification: Purify the final alkane product by fractional distillation.

4.2. Separation and Analysis of Decane Isomers

The separation of alkane isomers is challenging due to their similar physical properties.

4.2.1. Fractional Distillation

Fractional distillation is a primary method for separating hydrocarbons on an industrial scale and can be applied in the laboratory for separating isomers with sufficiently different boiling points.[8]

Protocol: Laboratory-Scale Fractional Distillation

-

Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask.

-

Charging the Flask: Charge the round-bottom flask with the mixture of alkane isomers and a few boiling chips.

-

Heating: Gently heat the flask using a heating mantle.

-

Distillation: As the mixture boils, the vapor will rise through the fractionating column. The component with the lower boiling point will enrich in the vapor phase as it ascends the column.

-

Collection: Collect the distillate at a steady rate, monitoring the temperature at the distillation head. A stable temperature indicates the distillation of a pure component.

-

Fraction Collection: Collect different fractions at different temperature ranges.

4.2.2. Gas Chromatography (GC)

Gas chromatography is a powerful analytical technique for the separation and identification of volatile compounds like alkane isomers.[9]

Protocol: GC Analysis of Decane Isomers

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is typically used.

-

Column: A long, non-polar capillary column (e.g., 50-100 m) with a stationary phase like dimethylpolysiloxane is often employed for separating complex hydrocarbon mixtures.

-

Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.

-

Injector: A split/splitless injector is used to introduce a small volume of the sample.

-

Oven Temperature Program: A temperature program is crucial for resolving isomers with close boiling points. A typical program would start at a low temperature, hold for a few minutes, and then ramp up to a higher temperature. For example, start at 40°C, hold for 5 minutes, then ramp at 2°C/minute to 180°C.

-

Data Analysis: The retention time of each peak is used for qualitative identification by comparing it to known standards. The peak area is proportional to the concentration of each isomer, allowing for quantitative analysis.

Mandatory Visualizations

Caption: A logical diagram illustrating the classification of decane isomers.

Caption: Experimental workflow for the synthesis of a branched alkane.

Caption: A logical diagram of the separation workflow for alkane isomers.

References

- 1. grokipedia.com [grokipedia.com]

- 2. 75 C10H22 isomers of molecular formula C10H22 structural isomers carbon chain isomers structural formula skeletal formula R/S optical isomers stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 3. Physical Properties of Alkanes | OpenOChem Learn [learn.openochem.org]

- 4. webqc.org [webqc.org]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. 52896-95-4 CAS MSDS (2,3,4-Trimethylheptane.) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 8. chemistrystudent.com [chemistrystudent.com]

- 9. csun.edu [csun.edu]

An In-depth Technical Guide to the Thermochemical Properties of 2,4,4-Trimethylheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available thermochemical data for 2,4,4-trimethylheptane. It also outlines the standard experimental protocols for the determination of key thermochemical properties, offering a foundational understanding for researchers in various scientific fields.

Introduction to this compound

This compound is a branched-chain alkane with the chemical formula C₁₀H₂₂. As an isomer of decane, its molecular structure influences its physical and thermochemical properties. Accurate thermochemical data for this compound is essential for a variety of applications, including combustion research, process design, and computational chemistry.

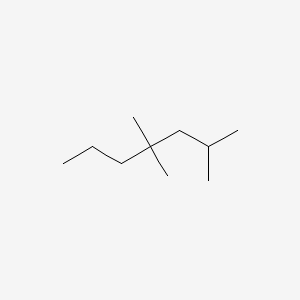

Molecular Structure:

Available Thermochemical Data

| Property | Value | Units | Reference |

| Molecular Formula | C₁₀H₂₂ | - | [1][2] |

| Molecular Weight | 142.2817 | g/mol | [1][2] |

| CAS Registry Number | 4032-92-2 | - | [1][2] |

| Normal Boiling Point (Tboil) | 422.7 | K | [1] |

| Enthalpy of Vaporization (ΔvapH°) | 45.2 | kJ/mol | [1] |

Note: Comprehensive thermochemical data, including standard enthalpy of formation, standard molar entropy, and heat capacity, are likely available through subscription-based databases such as the NIST / TRC Web Thermo Tables.[1][2]

Experimental Protocols for Thermochemical Data Determination

This section details the standard experimental methodologies used to determine the fundamental thermochemical properties of organic compounds like this compound.

The standard enthalpy of formation is most accurately determined using combustion calorimetry .[3]

Methodology:

-

Sample Preparation: A precise mass of high-purity this compound is placed in a sample holder within a high-pressure vessel known as a "bomb."

-

Oxygen Environment: The bomb is filled with high-pressure, pure oxygen to ensure complete combustion.

-

Calorimeter Assembly: The sealed bomb is submerged in a known quantity of water in a well-insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

-

Ignition: The sample is ignited electrically. The combustion of the hydrocarbon releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise.

-

Temperature Measurement: The final temperature of the water is recorded once thermal equilibrium is reached.

-

Calculation: The heat of combustion is calculated from the temperature change and the predetermined heat capacity of the calorimeter system.

-

Hess's Law Application: Using Hess's Law, the standard enthalpy of formation of this compound can be calculated from its heat of combustion and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

The combustion reaction for this compound is:

C₁₀H₂₂(l) + 15.5 O₂(g) → 10 CO₂(g) + 11 H₂O(l)

The heat capacity of liquid this compound as a function of temperature can be determined using Differential Scanning Calorimetry (DSC) .[4]

Methodology:

-

Sample and Reference Pans: A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan. An identical empty pan serves as the reference.

-

DSC Instrument: The sample and reference pans are placed in the DSC instrument, which contains individual heaters and temperature sensors for each pan.

-

Temperature Program: The instrument heats both pans at a controlled, linear rate over a specified temperature range.

-

Heat Flow Measurement: The DSC measures the difference in heat flow required to maintain the sample and reference pans at the same temperature. This differential heat flow is directly proportional to the heat capacity of the sample.

-

Calibration: The instrument is calibrated using a standard material with a well-known heat capacity (e.g., sapphire).

-

Data Analysis: The resulting data of heat flow versus temperature is used to calculate the specific heat capacity (Cp) of the sample at various temperatures.

The standard molar entropy of a substance is determined by measuring its heat capacity from a very low temperature (approaching 0 K) up to the standard temperature (298.15 K).[5][6]

Methodology:

-

Low-Temperature Calorimetry: The heat capacity of the solid phase of this compound is measured using an adiabatic calorimeter from as low a temperature as possible (e.g., near absolute zero) up to its melting point.

-

Enthalpy of Fusion: The enthalpy of fusion (melting) is measured at the melting point.

-

Liquid Phase Heat Capacity: The heat capacity of the liquid phase is measured from the melting point up to the desired temperature (e.g., 298.15 K).

-

Entropy Calculation: The standard molar entropy is calculated by integrating the heat capacity divided by the temperature (Cp/T) over the entire temperature range, and adding the entropy changes associated with any phase transitions (e.g., melting).

The calculation is based on the following equation:

S°(T) = ∫₀Tm (Cp,solid/T) dT + ΔHfus/Tm + ∫TmT (Cp,liquid/T) dT

where:

-

Tm is the melting temperature.

-

ΔHfus is the enthalpy of fusion.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the key thermochemical properties of this compound.

References

Technical Guide: 2,4,4-Trimethylheptane - Commercial Availability, Synthesis, and Purification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial sources for 2,4,4-trimethylheptane, along with detailed, plausible methodologies for its synthesis and purification. The information is intended to support research and development activities where this branched alkane is of interest.

Commercial Sources and Purity

This compound is available from various chemical suppliers. While specific purity data can vary by supplier and batch, it is crucial to consult the supplier's certificate of analysis for precise information. The following table summarizes publicly available information on commercial sources.

| Supplier | CAS Number | Molecular Formula | Notes |

| Molport | 4032-92-2 | C₁₀H₂₂ | Lists multiple suppliers on its platform.[1] |

| ChemicalBook | 4032-92-2 | C₁₀H₂₂ | Provides a platform for various suppliers.[2] |

| Biosynth | 14720-74-2 | C₁₀H₂₂ | Provides the isomer 2,2,4-Trimethylheptane (B82096).[3] |

Note: Purity information is often not publicly listed and must be obtained directly from the supplier. For the related isomer, 2,2,4-trimethylheptane, a purity of 98% is listed by some suppliers on Molport.[1]

Synthesis of this compound

A plausible and common method for the synthesis of highly branched alkanes like this compound is through a Grignard reaction to construct the carbon skeleton, followed by a reduction step. A potential synthetic route is outlined below.

Experimental Protocol: Synthesis via Grignard Reaction and Deoxygenation

This protocol describes the synthesis of this compound by reacting a Grignard reagent with a suitable ketone to form a tertiary alcohol, which is then deoxygenated to the corresponding alkane.

Step 1: Preparation of sec-Butylmagnesium Bromide (Grignard Reagent)

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen to exclude moisture.

-

Reaction Initiation: Magnesium turnings (1.2 equivalents) are placed in the flask. A small crystal of iodine can be added to activate the magnesium surface. Anhydrous diethyl ether is added to cover the magnesium.

-

Grignard Formation: A solution of 2-bromobutane (B33332) (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, often indicated by the disappearance of the iodine color and gentle refluxing. The addition rate is controlled to maintain a steady reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with tert-Butyl Methyl Ketone (Pinacolone)

-

Cooling: The freshly prepared Grignard reagent is cooled to 0 °C in an ice bath.

-

Addition of Ketone: A solution of tert-butyl methyl ketone (pinacolone, 1.0 equivalent) in anhydrous diethyl ether is added dropwise to the stirred Grignard solution.

-

Reaction and Quenching: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours. The reaction is then carefully quenched by pouring it onto a mixture of crushed ice and a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted two to three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol (2,4,4-trimethyl-2-heptanol).

Step 3: Deoxygenation of the Tertiary Alcohol

A common method for the deoxygenation of tertiary alcohols is through a Barton-McCombie deoxygenation or by conversion to a halide followed by reduction. An alternative simpler, though potentially less efficient, method involves direct reduction. For this guide, a two-step procedure involving conversion to an alkyl halide and subsequent reduction is described.

-

Conversion to Alkyl Chloride: The crude tertiary alcohol is dissolved in a suitable solvent like dichloromethane. The solution is cooled in an ice bath, and thionyl chloride (1.1 equivalents) is added dropwise. The reaction is stirred at room temperature until the conversion to 2-chloro-2,4,4-trimethylheptane is complete (monitored by TLC or GC).

-

Reduction to the Alkane: The resulting alkyl chloride is then reduced to this compound. A common method is the use of a reducing agent such as lithium aluminum hydride (LiAlH₄) in a solvent like tetrahydrofuran (B95107) (THF). The reaction is typically carried out under an inert atmosphere. After the reaction is complete, it is carefully quenched, and the product is extracted, dried, and the solvent removed.

Purification of this compound

Purification of the synthesized this compound is crucial to remove unreacted starting materials, byproducts, and residual solvents. A combination of techniques is often employed.

Experimental Protocol: Purification Workflow

-

Initial Work-up and Extraction: As described in the synthesis protocol, an initial aqueous work-up and extraction are performed to remove water-soluble impurities and quenching agents.

-

Fractional Distillation: Due to the non-polar nature and volatility of alkanes, fractional distillation is a highly effective method for purification.[4]

-

Apparatus: A fractional distillation apparatus with a high-efficiency column (e.g., a Vigreux or packed column) is assembled.

-

Procedure: The crude this compound is heated, and the fraction distilling at the correct boiling point is collected. The boiling point of this compound is approximately 154-156 °C at atmospheric pressure. Fractions should be collected in narrow ranges, and their purity can be assessed by Gas Chromatography (GC).

-

-

Chromatography (Optional): If distillation does not provide the desired purity, column chromatography can be employed.

-

Stationary Phase: Silica gel is a common choice.

-

Mobile Phase: A non-polar solvent system, such as hexanes or petroleum ether, is used to elute the alkane.

-

-

Urea (B33335) Adduction (for removal of linear alkane impurities): If the product is contaminated with linear alkanes, urea adduction can be a highly selective purification method.[5]

-

Principle: Urea forms crystalline inclusion complexes with linear alkanes, while branched alkanes like this compound are excluded due to their shape.[5]

-

Procedure: The impure alkane is mixed with a saturated solution of urea in a suitable solvent (e.g., methanol). Upon cooling, the urea-n-alkane adduct precipitates and can be removed by filtration. The purified branched alkane remains in the filtrate. The solvent is then removed to yield the purified product.

-

This technical guide provides a foundational understanding of the commercial sourcing, synthesis, and purification of this compound. Researchers should always consult specific supplier documentation for purity information and adhere to all laboratory safety protocols when carrying out chemical syntheses.

References

Navigating the Unseen Risks: A Technical Guide to the Safe Handling of 2,4,4-Trimethylheptane in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety precautions and handling protocols for 2,4,4-Trimethylheptane in a laboratory setting. Due to the limited availability of specific safety data for this compound, this document incorporates data from its isomers, primarily 2,2,4-Trimethylpentane (Isooctane), to provide a conservative and thorough safety framework. All data derived from isomers are clearly noted.

Core Safety and Physical Properties

This compound is a flammable, colorless liquid. As with any volatile organic compound, understanding its physical and chemical properties is paramount to ensuring safe laboratory practices. The following tables summarize the key quantitative data available for this compound and its isomers.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₂ | [1] |

| Molecular Weight | 142.28 g/mol | [1] |

| CAS Number | 4032-92-2 | [1][2] |

| Boiling Point | Data not available for this compound. For 2,2,4-Trimethylheptane: 148.15 °C | [3] |

| Flash Point | Data not available for this compound. For 2,2,4-Trimethylpentane (Isooctane): 4.5°C (open cup) | |

| Density | Data not available for this compound. For 2,2,4-Trimethylheptane: 0.7275 g/cm³ @ 20°C | [3] |

Table 2: Hazard Identification and Classification (Based on Isomer Data)

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 2 | Highly flammable liquid and vapor |

| Skin corrosion/irritation | 2 | Causes skin irritation |

| Serious eye damage/eye irritation | 2A | Causes serious eye irritation |

| Specific target organ toxicity — single exposure | 3 | May cause respiratory irritation. May cause drowsiness or dizziness |

| Aspiration hazard | 1 | May be fatal if swallowed and enters airways |

Table 3: Exposure Limits (Based on Isomer Data for Isooctane)

| Organization | Limit | Value |

| ACGIH | TLV-TWA | 300 ppm |

| OSHA | PEL-TWA | 500 ppm (2350 mg/m³) |

Experimental Protocols

Adherence to strict experimental protocols is critical to minimize exposure and prevent accidents. The following sections detail procedures for the safe handling and emergency response for this compound.

Protocol for Safe Handling of this compound

-

Risk Assessment: Before any new procedure, conduct a thorough risk assessment. Identify potential hazards, evaluate the risks, and implement control measures.

-

Engineering Controls:

-

Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[4]

-

Ensure proper ventilation in the laboratory.[4]

-

Keep away from all sources of ignition, including open flames, hot plates, and spark-producing equipment.[4][5]

-

Use non-sparking tools and equipment.[6]

-

Ground and bond containers when transferring large volumes to prevent static discharge.[4]

-

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical splash goggles.

-

Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or puncture before use.

-

Body Protection: Wear a flame-resistant lab coat, long pants, and closed-toe shoes.[5]

-

-

Chemical Storage and Transport:

-

Store this compound in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]

-

Store in a designated flammable liquids storage cabinet.[5][7]

-

Keep containers tightly closed when not in use.

-

When transporting, use a secondary container to prevent spills.[7]

-

-

Waste Disposal:

-

Dispose of this compound waste in a properly labeled, sealed, and compatible waste container.

-

Follow all institutional and local regulations for hazardous waste disposal. Do not pour down the drain.[5]

-

Protocol for Emergency Spill Response

-

Immediate Actions:

-

Containment and Cleanup (for small, manageable spills):

-

Don the appropriate PPE as outlined in the handling protocol.

-

Contain the spill using a chemical spill kit with absorbent materials like vermiculite (B1170534) or sand. Do not use combustible materials.[9]

-

Work from the outside of the spill inward to prevent spreading.[9]

-

Once the liquid is absorbed, carefully scoop the material into a designated hazardous waste container.

-

-

Decontamination:

-

Clean the spill area with soap and water.

-

Place all contaminated materials, including gloves and absorbent pads, into the hazardous waste container.

-

-

Reporting:

-

Report the spill to your laboratory supervisor and the appropriate institutional safety office, regardless of the size.[8]

-

Visualizing Safety Workflows

The following diagrams illustrate key safety-related workflows for handling this compound.

Caption: Workflow for the safe handling of this compound.

Caption: Emergency response workflow for a this compound spill.

Conclusion

References

- 1. Heptane, 2,4,4-trimethyl- [webbook.nist.gov]

- 2. This compound. | 4032-92-2 [chemicalbook.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]

- 5. ehs.umich.edu [ehs.umich.edu]

- 6. fishersci.com [fishersci.com]

- 7. utsc.utoronto.ca [utsc.utoronto.ca]

- 8. ehs.princeton.edu [ehs.princeton.edu]

- 9. Guide for Chemical Spill Response - American Chemical Society [acs.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,4,4-Trimethylheptane via Grignard Reaction

Introduction

2,4,4-Trimethylheptane is a highly branched alkane, and its synthesis serves as an excellent model for the construction of sterically hindered molecules, which are of significant interest in drug development and materials science. The Grignard reaction is a powerful and versatile method for forming carbon-carbon bonds, making it an ideal choice for synthesizing complex hydrocarbon frameworks.[1][2][3][4][5] This document provides a detailed protocol for the synthesis of this compound using a two-step approach involving the formation of a tertiary alcohol via a Grignard reaction, followed by its reduction.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule, this compound, suggests a logical disconnection at the C3-C4 bond. This approach points to a Grignard reaction between a propyl Grignard reagent and a suitable ketone. The chosen synthetic pathway involves the reaction of propylmagnesium bromide with 4,4-dimethyl-2-pentanone (B109323) to form the intermediate tertiary alcohol, 2,4,4-trimethyl-2-heptanol. Subsequent reduction of this alcohol will yield the desired alkane.

Reaction Scheme

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

This synthesis is a two-part procedure. The first part is the synthesis of the tertiary alcohol via a Grignard reaction, and the second part is the reduction of the alcohol to the alkane.

Part 1: Synthesis of 2,4,4-Trimethyl-2-heptanol

Materials and Reagents:

-

Magnesium turnings

-

Iodine crystal (for activation)

-

1-Bromopropane

-

4,4-Dimethyl-2-pentanone

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

5% HCl (aqueous)

Equipment:

-

Three-necked round-bottom flask, flame-dried

-

Dropping funnel, flame-dried

-

Reflux condenser with a drying tube (e.g., CaCl₂), flame-dried

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Inert atmosphere setup (Nitrogen or Argon)

-

Separatory funnel

Procedure:

-

Preparation of the Grignard Reagent: a. Place magnesium turnings (1.2 equivalents) in the three-necked flask under an inert atmosphere.[6] b. Add a small crystal of iodine to activate the magnesium surface.[6] c. Add a small volume of anhydrous diethyl ether to cover the magnesium. d. Dissolve 1-bromopropane (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel. e. Add a small amount of the 1-bromopropane solution to the magnesium. The reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing.[1] If the reaction does not start, gently warm the flask. f. Once initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.[7] g. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction. h. Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Reaction with Ketone: a. Dissolve 4,4-dimethyl-2-pentanone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. b. Add the ketone solution dropwise to the stirred Grignard reagent at 0 °C. c. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.[1]

-

Workup and Purification: a. Carefully pour the reaction mixture over a mixture of crushed ice and saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and separate the ether layer. c. Extract the aqueous layer with diethyl ether (2 x 30 mL).[1] d. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. e. Filter and remove the solvent under reduced pressure to yield the crude 2,4,4-trimethyl-2-heptanol. f. Purify the crude product by distillation or flash column chromatography.

Part 2: Reduction of 2,4,4-Trimethyl-2-heptanol to this compound (Wolff-Kishner Reduction)

Materials and Reagents:

-

2,4,4-Trimethyl-2-heptanol (from Part 1)

-

Potassium hydroxide (B78521) (KOH)

-

Diethylene glycol

Procedure:

-

Place the purified 2,4,4-trimethyl-2-heptanol, diethylene glycol, and hydrazine hydrate in a round-bottom flask fitted with a reflux condenser.

-

Add potassium hydroxide pellets to the mixture.[1]

-

Heat the mixture to reflux for 1 hour.[1]

-

Replace the reflux condenser with a distillation head and distill off the water and excess hydrazine until the temperature of the reaction mixture reaches 200 °C.[1]

-

Reflux the mixture for an additional 3 hours.

-

Cool the reaction mixture to room temperature and add water.

-

Extract the product with pentane (3 x 50 mL).[1]

-

Combine the organic layers, wash with water, then brine, and dry over anhydrous sodium sulfate.

-

Filter and distill the pentane to yield the pure this compound.

Data Presentation

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield |

| 1-Bromopropane | 1-Bromopropane | 106-94-5 | C₃H₇Br | 122.99 | - |

| 4,4-Dimethyl-2-pentanone | 4,4-Dimethyl-2-pentanone | 564-04-5 | C₇H₁₄O | 114.19 | - |

| 2,4,4-Trimethyl-2-heptanol | 2,4,4-Trimethyl-2-heptanol | 624-95-3 | C₁₀H₂₂O | 158.28 | 75-85% |

| This compound | This compound | 4032-92-2 | C₁₀H₂₂ | 142.28 | 80-90% |

Experimental Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. A Short On Preparation Of Alkanes By Grignard Reagents [unacademy.com]

- 3. leah4sci.com [leah4sci.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

Application Notes and Protocols for the Alkylation Synthesis of 2,4,4-Trimethylheptane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2,4,4-trimethylheptane, a branched alkane of interest in various fields of chemical research. The primary method detailed is a Grignard-Wurtz type coupling reaction, a robust and well-established method for the formation of carbon-carbon bonds. This protocol offers a straightforward approach utilizing commercially available starting materials. Additionally, a conceptual overview of an alternative Grignard addition to a ketone followed by reduction is presented. The information is intended to guide researchers in the laboratory-scale synthesis of this compound.

Introduction

This compound is a saturated, branched-chain hydrocarbon. The controlled synthesis of such alkanes is fundamental in organic chemistry for creating standards for analytical studies, and as building blocks for more complex molecules. Alkylation reactions, particularly those involving organometallic reagents, are among the most effective methods for the selective construction of such carbon skeletons.

This document outlines a primary protocol based on a Grignard-Wurtz type coupling. This approach involves the reaction of a Grignard reagent with an alkyl halide, which is a classic and versatile C-C bond-forming strategy. While specific literature detailing the synthesis of this compound is sparse, a known method involves the use of Grignard and Grignard-Wurtz reactions. The protocols herein are based on established principles of these reaction types.

Synthesis Overview and Key Data

The primary proposed synthesis of this compound involves the coupling of propylmagnesium bromide with 2-chloro-2,4,4-trimethylpentane (B3042402). This method directly forms the desired carbon skeleton.

Table 1: Quantitative Data for Proposed Synthesis

| Parameter | Value | Notes |

| Reactants | ||

| 2-Chloro-2,4,4-trimethylpentane | 1.0 molar equivalent | Starting alkyl halide. |

| Magnesium Turnings | 1.2 molar equivalents | Used to form the Grignard reagent. A slight excess is used to ensure complete reaction of the alkyl halide. |

| 1-Bromopropane (B46711) | 1.1 molar equivalents | Used to form the Grignard reagent. |

| Anhydrous Diethyl Ether | ~10 mL per 0.1 mol of alkyl halide | Solvent for the Grignard reaction. Must be anhydrous. |

| Reaction Conditions | ||

| Reaction Temperature | 35 °C (refluxing diethyl ether) | The reaction is typically carried out at the boiling point of the ether solvent. |

| Reaction Time | 2 - 4 hours | Monitoring by TLC or GC-MS is recommended to determine completion. |

| Yield | ||

| Theoretical Yield | Calculated based on limiting reagent | The theoretical yield should be calculated based on the starting amount of 2-chloro-2,4,4-trimethylpentane. |

| Expected Practical Yield | 60 - 80% | Typical yields for Grignard-Wurtz coupling reactions can vary. This is an estimated range based on similar reactions. |

| Product Characterization | ||

| Boiling Point | 156-158 °C | Literature value for this compound. |

| Molecular Weight | 142.28 g/mol |

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard-Wurtz Coupling

This protocol details the preparation of propylmagnesium bromide and its subsequent reaction with 2-chloro-2,4,4-trimethylpentane.

Materials:

-

Magnesium turnings

-

Iodine crystal (as an initiator)

-

1-Bromopropane

-

2-Chloro-2,4,4-trimethylpentane

-

Anhydrous diethyl ether

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Apparatus Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and an inlet for inert gas. Flame-dry all glassware under a stream of inert gas before use to ensure anhydrous conditions.

-

Grignard Reagent Formation:

-

Place magnesium turnings (1.2 eq.) and a small crystal of iodine in the flask.

-

Add a small volume of anhydrous diethyl ether to cover the magnesium.

-

In the dropping funnel, prepare a solution of 1-bromopropane (1.1 eq.) in anhydrous diethyl ether.

-

Add a small amount of the 1-bromopropane solution to the magnesium. The reaction should initiate, as indicated by a loss of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming with a heat gun may be necessary.

-

Once the reaction has started, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent. The solution should appear gray and cloudy.

-

-

Coupling Reaction:

-

Prepare a solution of 2-chloro-2,4,4-trimethylpentane (1.0 eq.) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the 2-chloro-2,4,4-trimethylpentane solution dropwise to the freshly prepared propylmagnesium bromide solution.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Workup:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly and carefully quench the reaction by the dropwise addition of 1 M hydrochloric acid to dissolve any unreacted magnesium and magnesium salts.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the diethyl ether solvent by rotary evaporation.

-

Purify the crude product by fractional distillation to obtain pure this compound.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the Grignard-Wurtz coupling method.

Caption: Workflow for the synthesis of this compound.

Alternative Synthetic Approach: Grignard Addition and Reduction

An alternative, though less direct, method for the synthesis of this compound involves the addition of a Grignard reagent to a ketone, followed by the reduction of the resulting tertiary alcohol.

Conceptual Steps:

-

Grignard Reagent Formation: Preparation of a suitable Grignard reagent, for example, tert-butylmagnesium chloride from tert-butyl chloride and magnesium.

-

Grignard Addition: Reaction of the Grignard reagent with a ketone, such as 2-hexanone. This would form 2,4,4-trimethylheptan-2-ol.

-

Reduction of the Tertiary Alcohol: The resulting tertiary alcohol would then need to be reduced to the corresponding alkane. This can be a challenging transformation, often requiring harsh conditions, such as treatment with a strong acid and a reducing agent (e.g., via a dehydration-hydrogenation sequence).

Due to the additional reduction step, which can sometimes lead to side products, the Grignard-Wurtz coupling method detailed in Protocol 1 is generally a more direct and efficient approach for the synthesis of alkanes like this compound.

Safety Precautions

-

Grignard reagents are highly reactive and pyrophoric. All reactions must be carried out under a dry, inert atmosphere.

-

Anhydrous ethers are extremely flammable. Ensure that there are no sources of ignition in the vicinity of the experiment.

-

The quenching of Grignard reactions is highly exothermic and can release flammable gases. Perform this step slowly in an ice bath and in a well-ventilated fume hood.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Conclusion

The synthesis of this compound can be effectively achieved through a Grignard-Wurtz coupling reaction. The protocol provided in this document offers a detailed, step-by-step guide for researchers. Careful attention to anhydrous conditions and safety procedures is paramount for the successful and safe execution of this synthesis. The provided data and workflow diagrams serve as a valuable resource for planning and executing the preparation of this branched alkane.

Application Notes and Protocols for the Purification of 2,4,4-Trimethylheptane by Fractional Distillation

Introduction

2,4,4-Trimethylheptane is a branched alkane of interest in various fields of chemical research, including as a component in fuel studies and as a reference compound in analytical chemistry. Synthesis of this compound can often lead to a mixture of structural isomers and other impurities. For applications requiring high purity, fractional distillation is the preferred method of purification. This document provides a detailed protocol for the purification of this compound using laboratory-scale fractional distillation. The procedure is designed for researchers, scientists, and drug development professionals who require a high-purity sample of the target compound.

Fractional distillation separates compounds based on differences in their boiling points.[1] For mixtures of isomers with close boiling points, a distillation column with a high number of theoretical plates and a carefully controlled reflux ratio is essential for achieving effective separation.[2][3]

Data Presentation

Table 1: Physical Properties of this compound and Potential Isomeric Impurities

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| This compound | 4032-92-2 | C₁₀H₂₂ | 142.28 | ~150-155 (estimated) |

| 2,2,4-Trimethylheptane | 14720-74-2 | C₁₀H₂₂ | 142.28 | 148.15[4] |

| 2,3,4-Trimethylheptane | 52896-95-4 | C₁₀H₂₂ | 142.28 | Not readily available |

| 2,4,5-Trimethylheptane | 20278-84-6 | C₁₀H₂₂ | 142.28 | Not readily available |

| 2,4,6-Trimethylheptane | 2613-61-8 | C₁₀H₂₂ | 142.28 | 147-149[5] |

Experimental Protocols

This section details the necessary equipment and step-by-step procedure for the fractional distillation of this compound.

Materials and Equipment

-

Crude this compound mixture

-

Round-bottom flask (appropriate size for the volume of crude mixture)

-

Heating mantle with a stirrer

-

Fractionating column (e.g., Vigreux or packed column with a high number of theoretical plates)

-

Distillation head with a condenser and a collection flask adapter

-

Thermometer or temperature probe

-

Receiving flasks

-

Boiling chips or magnetic stir bar

-

Clamps and stands to secure the apparatus

-

Insulating material (e.g., glass wool or aluminum foil)

-

Analytical balance

-

Gas chromatograph (GC) for purity analysis

Experimental Workflow Diagram

Caption: Figure 1: Workflow for the purification of this compound.

Step-by-Step Procedure

-

Apparatus Setup:

-

Place the crude this compound mixture into a round-bottom flask, filling it to no more than two-thirds of its capacity.

-

Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Assemble the fractional distillation apparatus as shown in Figure 2. The fractionating column should be positioned vertically between the distillation flask and the distillation head.[6]

-

Place the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.[7]

-

Ensure all ground glass joints are properly sealed.

-

Wrap the fractionating column with insulating material to minimize heat loss and maintain a proper temperature gradient.[8]

-

-

Distillation Process:

-

Begin heating the distillation flask gently using a heating mantle.

-

Observe the mixture as it begins to boil and the vapor rises into the fractionating column.

-

Allow a state of total reflux to be established for a period (e.g., 30-60 minutes) before collecting any distillate. This allows the vapor-liquid equilibria to stabilize within the column, improving separation efficiency.

-

Set the reflux ratio to a high value (e.g., 5:1 to 10:1, meaning for every 5-10 drops of condensate returned to the column, 1 drop is collected). A higher reflux ratio generally leads to better separation but a slower distillation rate.[3][9]

-

Slowly begin to collect the first fraction, known as the "forerun," which will contain the most volatile impurities.

-

Monitor the temperature at the distillation head. A stable temperature reading indicates that a pure component is distilling.

-

Collect different fractions in separate, pre-weighed receiving flasks as the temperature changes. The main fraction of this compound should be collected at a stable boiling point.

-

-

Fraction Collection and Analysis:

-

Collect the "heart cut," which is the fraction containing the purified this compound, over the expected boiling range.

-

As the distillation proceeds, the temperature may rise again, indicating the presence of higher-boiling impurities. These should be collected in a separate flask.

-

Stop the distillation before the distillation flask runs dry to prevent overheating and potential decomposition of the residue.

-

Analyze the purity of the collected fractions using an appropriate analytical technique, such as Gas Chromatography (GC), to determine the concentration of this compound and any remaining impurities.

-

Logical Relationship of Distillation Parameters

Caption: Figure 2: Key parameters influencing fractional distillation efficiency.

Conclusion

The protocol described provides a comprehensive guide for the purification of this compound by fractional distillation. Successful purification of isomeric mixtures with close boiling points is contingent upon the use of a highly efficient fractionating column and careful control of the reflux ratio. The purity of the final product should always be confirmed by an appropriate analytical method such as Gas Chromatography. By following this protocol, researchers can obtain high-purity this compound suitable for a wide range of scientific applications.

References

- 1. REFLUX RATIO FORMULA IN DISTILLATION COLUMN – JEFERSON COSTA [jefersoncosta.com]

- 2. benchchem.com [benchchem.com]

- 3. Reflux Distillation Column: A Comprehensive Guide - SKE Equipment [skeequipment.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. 2,4,6-trimethyl heptane, 2613-61-8 [thegoodscentscompany.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. usalab.com [usalab.com]

- 8. Purification [chem.rochester.edu]

- 9. Reflux Ratio [solvent--recycling.com]

Application Notes and Protocols: 2,4,4-Trimethylheptane as a Non-Polar Solvent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,4-Trimethylheptane is a branched-chain alkane, a class of saturated hydrocarbons. Due to its non-polar nature and relatively low reactivity, it holds potential as a solvent in various organic synthesis applications, particularly in reactions involving non-polar reagents and intermediates. Its branched structure can influence solubility, viscosity, and boiling point compared to its linear isomer, n-decane. These properties may offer advantages in specific reaction setups, such as facilitating heat transfer and simplifying product isolation.

While specific documented applications of this compound as a solvent in organic synthesis are limited in readily available literature, its properties as a non-polar, aprotic solvent suggest its suitability for a range of reactions where non-polar media are preferred. This document provides an overview of its potential applications, drawing analogies from other highly branched alkanes and general principles of solvent effects in organic reactions. The provided protocols are illustrative and may require optimization for specific substrates and reaction conditions.

Physical and Chemical Properties

Quantitative data for this compound is not extensively reported. The following table summarizes available data for this compound and its isomers to provide an estimation of its physical properties.

| Property | 2,4,4-Trimethylhexane (C9H20) | 2,4,6-Trimethylheptane (C10H22) | 2,2,4-Trimethylpentane (Isooctane, C8H18) | n-Heptane (C7H16) |

| Molecular Formula | C9H20 | C10H22 | C8H18 | C7H16 |

| Molecular Weight ( g/mol ) | 128.25 | 142.28 | 114.23 | 100.21 |

| Boiling Point (°C) | ~123 | 147-149[1] | 99.3 | 98.4 |

| Density (g/mL at 20°C) | ~0.72 | ~0.74 | 0.692 | 0.684 |

| Flash Point (°C) | ~10 | 36.67[1] | -12 | -4 |

| Solubility in Water | Insoluble | Insoluble[1] | Insoluble | Insoluble |

| Solubility in Organic Solvents | Soluble in non-polar solvents | Soluble in alcohol[1] | Soluble in non-polar solvents | Soluble in non-polar solvents |

Potential Applications in Organic Synthesis

Based on its non-polar character, this compound can be considered as a potential solvent for a variety of organic reactions, particularly as an alternative to other alkanes like hexane (B92381) or heptane (B126788).

1. Reactions Requiring Inert, Non-Polar Media: Highly branched alkanes are chemically inert under many reaction conditions, making them suitable for reactions involving highly reactive reagents that would otherwise react with the solvent.

2. Reactions at Elevated Temperatures: With an estimated boiling point in the range of 140-150°C, this compound can be used for reactions requiring higher temperatures than are achievable with lower boiling alkanes like hexane (b.p. 69°C) or heptane (b.p. 98°C).